5-ブロモ-4-クロロ-3-インドリル β-D-グルクロン酸

説明

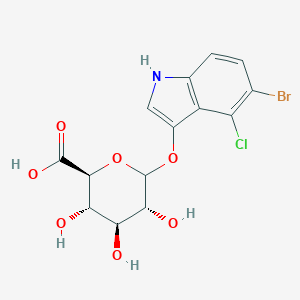

5-bromo-4-chloro-3-indolyl beta-D-glucuronide is an indolyl carbohydrate that is the beta-D-glucuronide of indoxyl in which the indole moiety is substituted at positions 4 and 5 by chlorine and bromine, respectively It has a role as a chromogenic compound. It is an organochlorine compound, an organobromine compound, an indolyl carbohydrate, a beta-D-glucosiduronic acid and a monosaccharide derivative. It derives from an indoxyl.

科学的研究の応用

発色団

5-ブロモ-4-クロロ-3-インドリル β-D-グルクロン酸は、発色団です . 発色団は、無色の内因性または外因性色素前駆体であり、生物学的メカニズムによって有色化合物に変換される可能性があります . これらは、生化学的アッセイや診断において、特に酵素基質の形で、指示薬として使用されます .

β-ガラクトシダーゼの基質

この化合物は、β-ガラクトシダーゼの基質です . β-ガラクトシダーゼは、グリコシド結合を切断して5-ブロモ-4-クロロ-3-ヒドロキシ-1H-インドールを生成し、これは直ちに二量化して強青色の生成物を与えます . この反応は、組織化学および細菌学において、この酵素の活性を検出するために使用されます .

組織化学的GUSアッセイ

5-ブロモ-4-クロロ-3-インドリル β-D-グルクロン酸ナトリウム塩は、組織化学的GUSアッセイ用のβ-グルクロニダーゼ(GUS)アッセイバッファーの成分として使用されてきました . このアッセイは、X-グルク染色によってサンプル中のGUS発現を確認するために使用されます .

GUS遺伝子の検出

作用機序

Target of Action

The primary target of 5-Bromo-4-chloro-3-indolyl beta-d-glucuronide, also known as X-GlcA, is the enzyme β-glucuronidase (GUS) . This enzyme is widely used as a reporter gene in many organisms, including Escherichia coli .

Mode of Action

X-GlcA acts as a chromogenic substrate for the β-glucuronidase enzyme . When cleaved by the enzyme, it produces a colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo . This color change allows for easy detection of GUS activity.

Biochemical Pathways

The biochemical pathway involved in the action of X-GlcA is relatively straightforward. The β-glucuronidase enzyme cleaves the X-GlcA molecule, resulting in the production of glucuronic acid and chloro-bromoindigo . This reaction is part of the larger glucuronidation pathway, which is a major process in the metabolism of various substances in the body.

Result of Action

The cleavage of X-GlcA by β-glucuronidase results in a visible color change, from colorless to intense blue . This allows for the easy detection and quantification of GUS activity in samples, making it a valuable tool in various research and diagnostic applications .

Action Environment

The action of X-GlcA is influenced by various environmental factors. For instance, the enzyme activity and thus the effectiveness of X-GlcA can be affected by factors such as pH, temperature, and the presence of other substances that may interfere with enzyme activity. Additionally, X-GlcA is light-sensitive , so it should be stored and used away from light to maintain its stability and effectiveness.

生化学分析

Biochemical Properties

5-Bromo-4-chloro-3-indolyl beta-d-glucuronide is a colorless substrate for β-glucuronidase, an enzyme synthesized by Escherichia coli . Upon enzymatic hydrolysis by β-glucuronidase, it generates a blue color .

Cellular Effects

The product is used to confirm GUS expression in samples by X-gluc staining This indicates that it can influence cellular processes related to gene expression

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-4-chloro-3-indolyl beta-d-glucuronide involves its interaction with the enzyme β-glucuronidase. The enzyme cleaves the compound, resulting in the production of a blue precipitate .

生物活性

5-Bromo-4-chloro-3-indolyl β-D-glucuronide, commonly referred to as X-Gluc, is a chromogenic substrate extensively utilized in molecular biology, particularly for the detection of β-glucuronidase (GUS) activity. This compound has garnered attention due to its applications in various biological assays, including its role in identifying specific bacterial strains and its use in gene expression studies.

- Molecular Formula : C20H26BrClN2O7

- Molecular Weight : 521.79 g/mol

- CAS Number : 18656-96-7

- Solubility : Soluble in dimethylformamide (DMF) and water, forming a clear colorless solution at specified concentrations.

X-Gluc serves as a substrate for β-glucuronidase, an enzyme that hydrolyzes glucuronides. Upon enzymatic action, X-Gluc is converted into an indigo blue product, allowing for visual detection of GUS activity. This colorimetric change is useful in various applications, including histochemical assays and microbial detection.

Applications

-

Detection of Escherichia coli :

- X-Gluc has been compared with other substrates like 4-methylumbelliferyl β-D-glucuronide (MUG) for the enumeration of E. coli. Studies indicate that X-Gluc at a concentration of 50 μg/ml is as effective as MUG for detecting β-glucuronidase activity without the need for ultraviolet illumination, making it advantageous for certain laboratory settings .

- Histochemical GUS Assays :

- Microbial Studies :

Case Studies

-

E. coli Detection :

A study utilized a direct plating method incorporating X-Gluc to evaluate its effectiveness against E. coli strains isolated from raw chicken. Results demonstrated that X-Gluc provided comparable recovery rates to traditional methods, highlighting its reliability as a chromogenic substrate . -

GUS Staining in Plants :

In research involving transgenic plants expressing GUS, X-Gluc was used to visualize gene expression localized to guard cells. The staining results confirmed the spatial regulation of gene expression related to stomatal movements, providing insights into plant physiological responses .

Data Table: Comparison of Substrates

| Substrate | Type | Detection Method | Advantages |

|---|---|---|---|

| X-Gluc | Chromogenic | Colorimetric | No UV light required; clear results |

| MUG | Fluorogenic | Fluorescence | Sensitive detection; requires UV |

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrClNO7/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22/h1-3,9-12,14,17-20H,(H,21,22)/t9-,10-,11+,12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJFFLKPAYHPHU-BYNIDDHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrClNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940105 | |

| Record name | 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18656-89-8 | |

| Record name | 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18656-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。